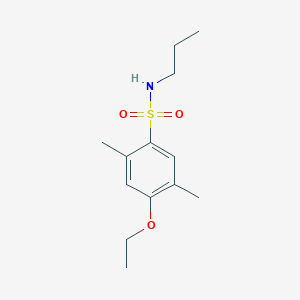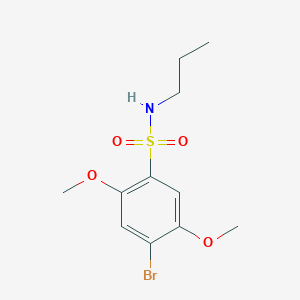
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in epigenetic research. This compound is a potent inhibitor of the histone demethylases JMJD3 and UTX, which are involved in the removal of methyl groups from histone proteins. By inhibiting these enzymes, GSK-J4 can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior. In
Mécanisme D'action
The mechanism of action of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide involves the inhibition of the histone demethylases JMJD3 and UTX. These enzymes are responsible for the removal of methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting these enzymes, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior. This has important implications for a wide range of biological processes, including development, differentiation, and disease.
Biochemical and Physiological Effects:
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in altering gene expression, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. However, the full extent of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide's biochemical and physiological effects is still being explored.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide is its specificity for JMJD3 and UTX. This allows researchers to selectively target these enzymes without affecting other histone demethylases. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, there are also several limitations to the use of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments. For example, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the synthesis of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide is relatively complex, making it unsuitable for large-scale production.
Orientations Futures
There are several potential future directions for research on 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide. One area of interest is the role of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide in cancer therapy. While 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, more research is needed to determine its effectiveness in vivo and its potential for use in combination with other cancer therapies. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. Future research could explore the use of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide in tissue engineering and organ regeneration. Finally, more research is needed to fully understand the biochemical and physiological effects of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide and its potential for use in a wide range of biological processes.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide was first reported by Kruidenier et al. in 2012. The method involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 5-chloro-2-pyridinylboronic acid, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-methoxychlorosulfonyl chloride to yield 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide. While this synthesis method is relatively straightforward, it requires several steps and specialized equipment, making it unsuitable for large-scale production.
Applications De Recherche Scientifique
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential use in epigenetic research. By inhibiting JMJD3 and UTX, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide can alter the methylation status of histones, leading to changes in gene expression. This has important implications for a wide range of biological processes, including development, differentiation, and disease. For example, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential use in cancer therapy, as JMJD3 and UTX are often overexpressed in cancer cells.
Propriétés
Nom du produit |
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H12Cl2N2O3S |
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
5-chloro-N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-8-5-11(20-2)12(6-10(8)15)21(18,19)17-13-4-3-9(14)7-16-13/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
JFFNIPTVTGLZRU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
SMILES canonique |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)




![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)


